molecular formula C10H22ClNO B1391208 2-(4-Piperidinyl)ethyl propyl ether hydrochloride CAS No. 478804-67-0

2-(4-Piperidinyl)ethyl propyl ether hydrochloride

Cat. No.: B1391208
CAS No.: 478804-67-0
M. Wt: 207.74 g/mol
InChI Key: BBIJVMNALKLLIJ-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl propyl ether hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 . It is used for proteomics research .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is 207.74 and the molecular formula is C10H22ClNO .

Scientific Research Applications

Synthesis and Bioefficacy

2-(4-Piperidinyl)ethyl propyl ether hydrochloride has been studied in the context of synthesizing and evaluating the bioefficacy of compounds. For instance, Gupta et al. (2013) explored the synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its analogs, including a variant where the phenethyl chain of fentanyl was replaced with different functional groups, such as ethereal moieties. These compounds demonstrated potential as safer opioid analgesics compared to fentanyl (Gupta et al., 2013).

Anticancer Agents

The compound has also been linked to the synthesis of anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. These synthesized propanamide derivatives showed promising results as potential anticancer agents (Rehman et al., 2018).

Antibacterial and Antioxidant Properties

Research by Gasparyan et al. (2011) involved synthesizing a series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, which demonstrated moderate antibacterial activity and high antioxidant activity. These findings suggest potential applications in developing new antibacterial and antioxidant compounds (Gasparyan et al., 2011).

Solid-State Characterization

The compound has been studied for its solid-state characteristics. Schmidt (2005) characterized two local anaesthetic drugs, falicaine hydrochloride and dyclonine hydrochloride, which have similarities to this compound. The study focused on their thermal analysis, vibrational spectroscopic methods, and solid-state properties, providing insights into the physicochemical properties of these compounds (Schmidt, 2005).

Safety and Hazards

The safety and hazards associated with 2-(4-Piperidinyl)ethyl propyl ether hydrochloride are not specified in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information .

Future Directions

The future directions or potential applications of 2-(4-Piperidinyl)ethyl propyl ether hydrochloride are not mentioned in the search results. It is currently used for proteomics research .

Properties

IUPAC Name

4-(2-propoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-8-12-9-5-10-3-6-11-7-4-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIJVMNALKLLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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